2-Benzyloxy-N,N-dimethyl-acetamide
Overview
Description
2-Benzyloxy-N,N-dimethyl-acetamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . . This compound is characterized by the presence of a benzyloxy group attached to the acetamide moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Compounds like “2-Benzyloxy-N,N-dimethyl-acetamide” often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. For example, it could influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and charge, its metabolism could be mediated by specific enzymes, and its excretion could occur through the kidneys or liver .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
2-Benzyloxy-N,N-dimethyl-acetamide plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination . It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of new chemical bonds. Additionally, the benzyloxy group in this compound can participate in free radical bromination reactions, which are catalyzed by enzymes such as bromoperoxidases
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules and receptors. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in altered expression levels of specific genes, thereby influencing cellular metabolism and function . The compound’s effects on cellular processes make it a valuable tool for studying cell biology and biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA molecules, affecting transcription and translation processes . These molecular interactions are essential for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. For example, low doses of this compound may result in mild modulation of enzyme activity, whereas high doses can cause enzyme inhibition or activation, leading to altered metabolic pathways . Additionally, high doses of the compound may induce toxic or adverse effects, such as cellular stress or apoptosis. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical properties The compound can also interact with cofactors such as NADH or FADH2, influencing metabolic flux and the levels of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may be transported across cell membranes by organic anion transporters or facilitated diffusion mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide typically involves the reaction of N,N-dimethylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-N,N-dimethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the acetamide moiety, leading to the formation of amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-N,N-dimethyl-acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-N,N-diethyl-acetamide
- 2-Benzyloxy-N,N-dimethyl-propionamide
- 2-Benzyloxy-N,N-dimethyl-butanamide
Uniqueness
2-Benzyloxy-N,N-dimethyl-acetamide is unique due to its specific combination of the benzyloxy group and the N,N-dimethyl-acetamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-2-phenylmethoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVUHPBLCIOQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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